molecular formula C16H23BN2O2 B13567996 1-Ethyl-3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine

1-Ethyl-3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine

Cat. No.: B13567996
M. Wt: 286.2 g/mol
InChI Key: RJAWFOAJFYZUTH-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine is a complex organic compound that features a pyrrolo[1,2-a]pyrazine core with various substituents, including an ethyl group, a methyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Various nucleophiles or electrophiles, in solvents like dichloromethane (DCM) or acetonitrile (MeCN).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Ethyl-3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Disrupting cellular membranes: Leading to cell death or altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine is unique due to its specific combination of substituents and the pyrrolo[1,2-a]pyrazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H23BN2O2

Molecular Weight

286.2 g/mol

IUPAC Name

1-ethyl-3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C16H23BN2O2/c1-7-13-14-8-12(10-19(14)9-11(2)18-13)17-20-15(3,4)16(5,6)21-17/h8-10H,7H2,1-6H3

InChI Key

RJAWFOAJFYZUTH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C(C3=C2)CC)C

Origin of Product

United States

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